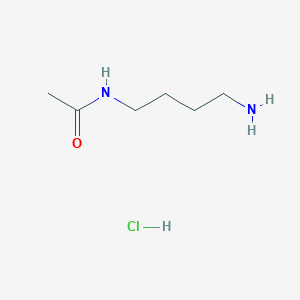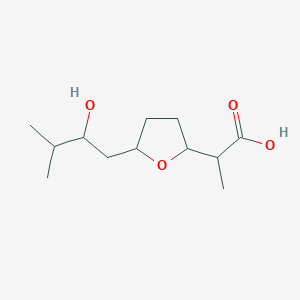
Bishomononactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bishomononactic acid is a natural organic compound that belongs to the class of polyketide macrolides. It is produced by the bacterium Streptomyces griseus and has been found to exhibit a wide range of biological activities. Bishomononactic acid has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
The mechanism of action of bishomononactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in target cells. For example, bishomononactic acid has been found to inhibit the growth of bacteria by interfering with cell wall synthesis and membrane function. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
Bishomononactic acid has been found to have a number of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the modulation of cytokine production, and the induction of oxidative stress. These effects are thought to contribute to the antibacterial, antifungal, antitumor, and immunomodulatory properties of bishomononactic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of bishomononactic acid for lab experiments is that it is a natural compound that can be easily extracted from bacterial cultures. This makes it a cost-effective and sustainable source of bioactive molecules. However, one limitation of using bishomononactic acid in lab experiments is that its complex biosynthetic pathway makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on bishomononactic acid. One area of interest is the development of new drugs and agricultural products based on bishomononactic acid. Another area of research is the elucidation of the mechanism of action of bishomononactic acid, which could lead to the discovery of new therapeutic targets. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of bishomononactic acid to determine its safety and efficacy for human and animal use.
Conclusion
Bishomononactic acid is a natural compound produced by the bacterium Streptomyces griseus that exhibits a wide range of biological activities. Its potential applications in medicine and agriculture have made it the subject of extensive scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on bishomononactic acid have been discussed in this paper. Further research is needed to fully understand the potential of bishomononactic acid for human and animal use.
Synthesemethoden
Bishomononactic acid is produced by the bacterium Streptomyces griseus through a complex biosynthetic pathway. The synthesis of bishomononactic acid involves the condensation of malonyl-CoA and methylmalonyl-CoA by polyketide synthase (PKS) enzymes, followed by a series of modifications including cyclization, epoxidation, and reduction. The final product is then released from the PKS enzyme complex and exported out of the bacterial cell.
Wissenschaftliche Forschungsanwendungen
Bishomononactic acid has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and immunomodulatory effects. These properties make bishomononactic acid a promising candidate for the development of new drugs and agricultural products.
Eigenschaften
CAS-Nummer |
17488-13-0 |
|---|---|
Produktname |
Bishomononactic acid |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H22O4/c1-7(2)10(13)6-9-4-5-11(16-9)8(3)12(14)15/h7-11,13H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CVBMGXOQKKDPQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
Kanonische SMILES |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
Synonyme |
bishomononactic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



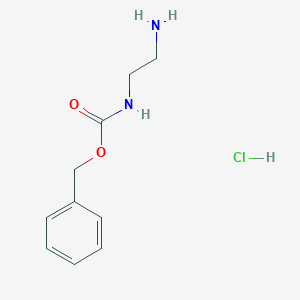
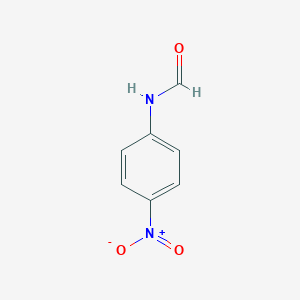

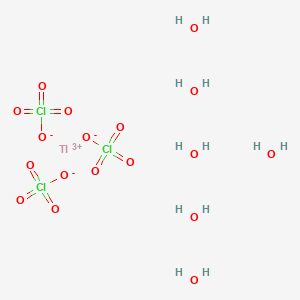
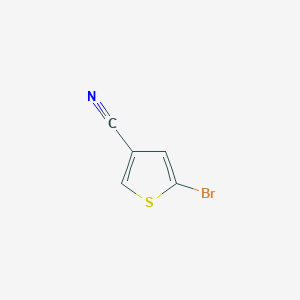
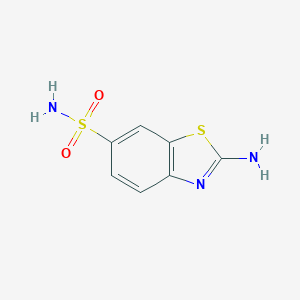

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

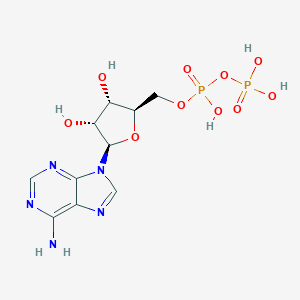
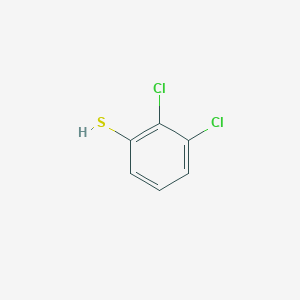
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
